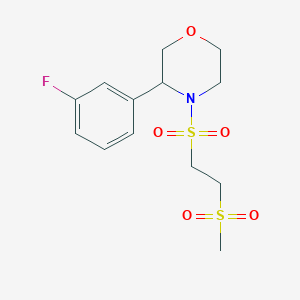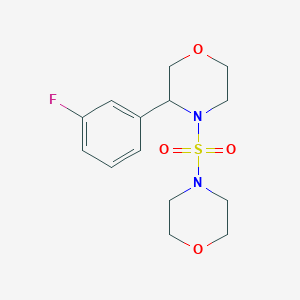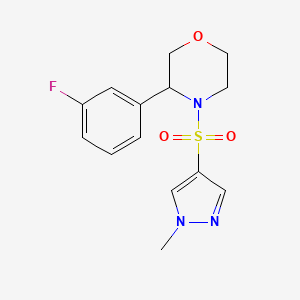![molecular formula C16H18FN3O5S B7017012 5-[3-(3-Fluorophenyl)morpholin-4-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7017012.png)
5-[3-(3-Fluorophenyl)morpholin-4-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-(3-Fluorophenyl)morpholin-4-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione is a complex organic compound that features a morpholine ring, a fluorophenyl group, and a sulfonyl-pyrimidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(3-Fluorophenyl)morpholin-4-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenated compound under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the morpholine ring.
Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base.
Pyrimidine Ring Formation: The pyrimidine ring is formed through a cyclization reaction involving appropriate precursors such as urea or thiourea derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl₃) and suitable electrophiles.
Major Products
Oxidation: N-oxides of the morpholine ring.
Reduction: Sulfide derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, 5-[3-(3-Fluorophenyl)morpholin-4-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[3-(3-Fluorophenyl)morpholin-4-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines
Uniqueness
Compared to similar compounds, 5-[3-(3-Fluorophenyl)morpholin-4-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione stands out due to its unique combination of a morpholine ring, a fluorophenyl group, and a sulfonyl-pyrimidine structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-[3-(3-fluorophenyl)morpholin-4-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O5S/c1-18-9-14(15(21)19(2)16(18)22)26(23,24)20-6-7-25-10-13(20)11-4-3-5-12(17)8-11/h3-5,8-9,13H,6-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHQFRZZTNTECG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)N2CCOCC2C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxan-3-yl]methyl]morpholine-4-sulfonamide](/img/structure/B7016931.png)
![2-[[(4-Ethylpiperidin-1-yl)sulfonylamino]methyl]-1,3-oxazole-4-carboxamide](/img/structure/B7016933.png)
![2-[2-[(6-Chloro-2-methylpyrimidin-4-yl)-methylamino]ethyl-methylamino]ethanol](/img/structure/B7016945.png)
![2-fluoro-N-[2-methoxy-1-(3-methoxyphenyl)ethyl]-3-methylbenzenesulfonamide](/img/structure/B7016956.png)
![N-[[1-[(4-bromophenyl)methyl]cyclopropyl]methyl]morpholine-4-sulfonamide](/img/structure/B7016961.png)
![2-amino-5-chloro-N-[2-methoxy-1-(3-methoxyphenyl)ethyl]pyridine-3-sulfonamide](/img/structure/B7016966.png)
![N-[[1-[(4-bromophenyl)methyl]cyclopropyl]methyl]piperidine-1-sulfonamide](/img/structure/B7016977.png)
![N-[[1-[(4-bromophenyl)methyl]cyclopropyl]methyl]-3-methyltriazole-4-sulfonamide](/img/structure/B7016980.png)
![N-[[1-[(4-bromophenyl)methyl]cyclopropyl]methyl]-1H-imidazole-5-sulfonamide](/img/structure/B7016985.png)
![N-[[1-[(4-bromophenyl)methyl]cyclopropyl]methyl]oxolane-3-sulfonamide](/img/structure/B7016990.png)


![2-(3-Fluorophenyl)-5,5-dimethyl-4-[(5-methyl-1,2-oxazol-3-yl)methylsulfonyl]morpholine](/img/structure/B7017023.png)

